3-Bromo-5-(trifluoromethoxy)benzyl bromide chemical properties
3-Bromo-5-(trifluoromethoxy)benzyl bromide chemical properties
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzyl bromide for Advanced Chemical Synthesis
Introduction: A Versatile Building Block in Modern Chemistry
3-Bromo-5-(trifluoromethoxy)benzyl bromide is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—featuring a reactive benzylic bromide for nucleophilic substitution, a stable aryl bromide for cross-coupling reactions, and a lipophilic trifluoromethoxy group for modulating physicochemical properties—makes it a highly valuable and versatile synthetic intermediate.
The incorporation of a trifluoromethoxy (-OCF₃) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved binding affinity and better pharmacokinetic profiles[1]. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 3-Bromo-5-(trifluoromethoxy)benzyl bromide, offering a technical resource for scientists leveraging this reagent in their research.
Physicochemical and Structural Properties
The unique substitution pattern on the benzene ring dictates the compound's physical characteristics and reactivity. The properties are summarized below.
| Property | Value | Source |
| CAS Number | 1031929-10-8 | [2] |
| Molecular Formula | C₈H₅Br₂F₃O | N/A |
| Molecular Weight | 337.93 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or low melting solid | [3] |
| Boiling Point | 82-84 °C at 13 hPa (for a related isomer) | [4] |
| Density | ~1.59 g/cm³ (for a related isomer) | [4] |
| Solubility | Soluble in common organic solvents like Chloroform, Methanol | [5] |
Below is a diagram illustrating the chemical structure of 3-Bromo-5-(trifluoromethoxy)benzyl bromide.
Caption: Structure of 3-Bromo-5-(trifluoromethoxy)benzyl bromide.
Spectroscopic Characterization
Accurate identification of 3-Bromo-5-(trifluoromethoxy)benzyl bromide is achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and data from closely related analogues[6][7][8][9].
| Technique | Expected Observations |
| ¹H NMR | ~4.5 ppm (s, 2H): Methylene protons (-CH₂Br). The singlet indicates no adjacent protons. 7.2-7.6 ppm (m, 3H): Aromatic protons. The meta-substitution pattern will result in complex multiplets. |
| ¹³C NMR | ~32 ppm: Benzylic carbon (-CH₂Br). ~122 ppm (q, J ≈ 257 Hz): Carbon of the -OCF₃ group, showing a characteristic quartet due to coupling with fluorine. 115-145 ppm: Aromatic carbons. |
| ¹⁹F NMR | ~ -58 ppm (s): A single peak corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. |
| Mass Spec. | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br). Key fragments would include the loss of the benzylic bromine ([M-Br]⁺) and the formation of the 3-bromo-5-(trifluoromethoxy)benzyl cation. |
| IR Spec. | ~1250 cm⁻¹ (strong): C-F stretching vibrations. ~1160 cm⁻¹ (strong): C-O stretching of the aryl ether. ~680 cm⁻¹: C-Br stretching. ~3050 cm⁻¹: Aromatic C-H stretching. |
Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-5-(trifluoromethoxy)benzyl bromide stems from the orthogonal reactivity of its two bromine substituents.
Primary Reaction Pathway: Nucleophilic Substitution
The benzylic bromide is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. This makes the compound an excellent electrophile for introducing the 3-bromo-5-(trifluoromethoxy)benzyl moiety onto a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is fundamental to its application as a building block[10]. The electron-withdrawing nature of the trifluoromethoxy group and the ring bromine atom slightly enhances the electrophilicity of the benzylic carbon.
Caption: General workflow for Sₙ2 reactions.
Secondary Reactivity: Aryl Bromide
The bromine atom attached to the aromatic ring is significantly less reactive towards nucleophilic substitution. However, it serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the subsequent formation of carbon-carbon or carbon-heteroatom bonds at this position, providing a pathway to more complex molecular architectures.
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a representative method for the alkylation of a primary amine with 3-Bromo-5-(trifluoromethoxy)benzyl bromide.
Materials:
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Primary amine (1.0 eq)
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3-Bromo-5-(trifluoromethoxy)benzyl bromide (1.1 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Acetonitrile (CH₃CN) as solvent
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Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine, potassium carbonate, and acetonitrile.
-
Stirring: Stir the resulting suspension at room temperature for 10-15 minutes.
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Addition of Reagent: Add 3-Bromo-5-(trifluoromethoxy)benzyl bromide to the mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
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Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Causality Note: The use of a slight excess of the benzyl bromide ensures complete consumption of the starting amine. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is a common polar aprotic solvent suitable for Sₙ2 reactions.
Safety and Handling
As a reactive benzylic bromide, this compound requires careful handling to ensure laboratory safety.
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Hazard Identification: 3-Bromo-5-(trifluoromethoxy)benzyl bromide is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears)[3][11]. It can cause severe skin burns and eye damage[11].
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[3][11].
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention[3][11].
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to moisture, which can cause hydrolysis of the benzylic bromide[4].
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste[11].
Conclusion
3-Bromo-5-(trifluoromethoxy)benzyl bromide is a powerful and versatile reagent for the synthesis of complex organic molecules. Its distinct functional groups—a highly reactive benzylic bromide, a site for cross-coupling, and a property-modulating trifluoromethoxy group—provide chemists with a valuable tool for constructing novel compounds, particularly in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (2025). The Role of 3-(Trifluoromethyl)benzyl Bromide in Pharmaceutical Innovation. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). 3-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
PubChemLite. (n.d.). 3-bromo-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1031929-10-8|3-Bromo-5-(trifluoromethoxy)benzyl bromide|BLD Pharm [bldpharm.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 6. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 1H NMR [m.chemicalbook.com]
- 7. 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR [m.chemicalbook.com]
- 9. 3,5-Bis(trifluoromethyl)benzyl bromide [webbook.nist.gov]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
